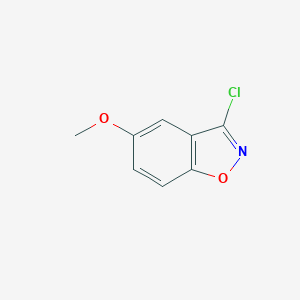

3-Chloro-5-methoxy-1,2-benzoxazole

Description

Significance of the Benzoxazole (B165842) Heterocycle in Contemporary Chemical Biology and Medicinal Chemistry Research

The benzoxazole heterocycle, an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, is a cornerstone in modern medicinal chemistry. indexcopernicus.comglobalresearchonline.net Its significance stems from its presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. nih.govnih.govijrrjournal.com The planar nature of the benzoxazole scaffold, coupled with the presence of both hydrogen bond accepting nitrogen and oxygen atoms, allows for diverse noncovalent interactions with biological macromolecules. najah.edu This structural feature is crucial for the affinity and selectivity of benzoxazole derivatives towards various biological targets. najah.edu

The benzoxazole nucleus is considered a bioisostere of the naturally occurring nucleic acid bases, adenine (B156593) and guanine (B1146940), which allows for potential interactions with biopolymers and may contribute to the antimicrobial and other biological activities observed in its derivatives. ijrrjournal.comnajah.eduijpbs.com The versatility of the benzoxazole scaffold is further highlighted by its role as a key pharmacophore in the development of drugs targeting a wide range of diseases. researchgate.net Researchers have successfully synthesized and evaluated numerous benzoxazole derivatives with activities including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. nih.govnih.govresearchgate.netresearchgate.net This broad applicability has cemented the benzoxazole scaffold's status as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net

Overview of Substituted 1,2-Benzoxazoles in Academic Inquiry

The academic exploration of substituted 1,2-benzoxazoles is extensive, with a significant body of research dedicated to synthesizing and evaluating novel derivatives for their therapeutic potential. researchgate.netresearchgate.netnih.gov Substitutions at various positions on the benzoxazole ring system can dramatically influence the resulting compound's biological activity. indexcopernicus.com For instance, 2-substituted benzoxazoles have been a particular focus of research due to their wide-ranging pharmacological effects. researchgate.netnih.gov

The introduction of different functional groups allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its pharmacokinetic and pharmacodynamic profiles. Academic studies have explored a vast chemical space by introducing a variety of substituents, including halogens, alkyl groups, alkoxy groups, and various heterocyclic moieties. organic-chemistry.orgmdpi.com These investigations have led to the identification of potent and selective inhibitors of various enzymes and receptors, demonstrating the immense potential of substituted 1,2-benzoxazoles in drug discovery. researchgate.netresearchgate.net

Specific Research Focus on 3-Chloro-5-methoxy-1,2-benzoxazole within the 1,2-Benzoxazole Class

Within the broader class of substituted 1,2-benzoxazoles, the specific compound This compound has emerged as a subject of focused research. Its structure, featuring a chlorine atom at the 3-position and a methoxy (B1213986) group at the 5-position, presents a unique combination of electronic and steric properties that are of interest to medicinal chemists. fluorochem.co.uk The chlorine atom can act as a key interaction point, while the methoxy group can influence solubility and metabolic stability. cymitquimica.com

The synthesis of this particular derivative and its analogs is a key area of investigation, with researchers exploring various synthetic routes to access this scaffold. organic-chemistry.org Furthermore, the biological evaluation of this compound and related compounds is an active area of academic inquiry, with studies aimed at elucidating their potential as therapeutic agents. The presence of the chloro and methoxy substituents provides a platform for further chemical modification, making it a valuable intermediate for the generation of compound libraries for high-throughput screening. cymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methoxy-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c1-11-5-2-3-7-6(4-5)8(9)10-12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUNEEPZIRSXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)ON=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Studies of 3 Chloro 5 Methoxy 1,2 Benzoxazole

Reactivity Profiles of the 1,2-Benzoxazole Ring System

The 1,2-benzoxazole ring is an aromatic heterocyclic system that is relatively stable due to its fused benzene (B151609) ring. wikipedia.org However, the presence of the N-O bond, which is the weakest link in the heterocyclic moiety, imparts a unique reactivity profile compared to more robust systems like benzoxazole (B165842) (the 1,3-isomer). wikipedia.org

Key reactive pathways of the 1,2-benzoxazole core include:

Reductive Ring Cleavage: The N-O bond is susceptible to reductive cleavage. This transformation is observed in the metabolic pathways of several pharmaceutical drugs containing the 1,2-benzoxazole scaffold, such as the anticonvulsant zonisamide. researchgate.net This reaction typically results in the formation of a 2-hydroxybenzonitrile (B42573) derivative, indicating the scission of the heterocyclic ring.

Base-Induced Ring Opening (Kemp Elimination): In the presence of strong bases, the 1,2-benzoxazole ring can undergo cleavage of the N-O bond to yield a 2-hydroxybenzonitrile species. wikipedia.org This reaction highlights the lability of the isoxazole (B147169) portion of the molecule under specific conditions.

Reactions with Halogen Acids: The ring system can be ruptured by treatment with strong halogen acids, a reaction that has been explored in the 1,2-benzisoxazole (B1199462) 2-oxide series. rsc.org

The synthesis of 1,2-benzoxazoles often involves the cyclization of ortho-substituted aryl oximes, a process that relies on intramolecular nucleophilic aromatic substitution. chim.it The reverse of these synthetic reactions provides insight into the potential pathways for ring opening and functionalization.

Functional Group Transformations at the Chloro and Methoxy (B1213986) Positions

The substituents at the C3 and C5 positions of 3-Chloro-5-methoxy-1,2-benzoxazole are primary sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Transformations at the 3-Chloro Position: The chlorine atom at the 3-position is attached to an sp²-hybridized carbon of the heterocycle, analogous to an iminoyl chloride. This position is susceptible to nucleophilic substitution. Studies on related 3-chloro-1,2-benzisoxazoles and their sulfur analogs (3-chloro-1,2-benzisothiazoles) have demonstrated that the chloro group can be displaced by various nucleophiles. chim.itrsc.org While some strong nucleophiles can induce ring fission, others, such as alkoxides, lead to direct substitution. rsc.org This pathway allows for the introduction of alkoxy, amino, and other functional groups at the C3 position. chim.it

Interactive Table: Nucleophilic Substitution at C3 of 3-Halo-1,2-benzisoxazole Analogs

| Substrate Analog | Nucleophile | Product | Reference |

|---|---|---|---|

| 3-Chloro-1,2-benzisoxazole | Alkoxides (e.g., NaOEt) | 3-Alkoxy-1,2-benzisoxazole | chim.itrsc.org |

| 3-Chloro-1,2-benzisoxazole | Amines (e.g., R₂NH) | 3-Amino-1,2-benzisoxazole | chim.it |

| 3-Bromomethyl-1,2-benzisoxazole | Sodium bisulfite, then NH₃ | 3-(Sulfamoylmethyl)-1,2-benzisoxazole | nih.govnih.gove-journals.in |

Transformations at the 5-Methoxy Position: The 5-methoxy group is a classic aryl methyl ether. The cleavage of this ether to the corresponding phenol (B47542) (5-hydroxy-3-chloro-1,2-benzoxazole) is a standard and important transformation. This reaction is typically achieved under strongly acidic conditions using reagents like hydrobromic acid (HBr), hydroiodic acid (HI), or Lewis acids such as boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.com The mechanism involves the initial protonation of the ether oxygen, making it a good leaving group (methanol), followed by a nucleophilic attack (Sₙ2) of the halide ion on the methyl group. masterorganicchemistry.comlibretexts.org Due to the stability of the sp² C-O bond, the cleavage invariably occurs at the methyl-oxygen bond, yielding the phenol and a methyl halide. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Benzene Ring

Electrophilic Aromatic Substitution: The benzene portion of the this compound ring can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents.

5-Methoxy Group: This is a powerful activating group and a strong ortho, para-director due to the resonance donation of its lone pair electrons into the ring. libretexts.org

Fused Oxazole (B20620) Ring: The heterocyclic ring generally acts as a deactivating group.

3-Chloro Group: Its influence on the benzene ring is primarily inductive and minimal compared to the other groups.

Given these factors, the methoxy group at C5 will be the dominant directing influence. It will activate the ortho positions (C4 and C6) towards electrophilic attack. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield primarily a mixture of 4- and 6-substituted products. Studies on related 1,2-benzisoxazole systems have confirmed that electrophilic substitution, such as nitration, preferentially occurs at the 5-position in an unsubstituted ring, which corresponds to the activated C4 and C6 positions in the title compound. jst.go.jp

Interactive Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Typical Reagents | Predicted Major Products | Governing Factor |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro and 6-Nitro derivatives | Ortho, para-directing effect of the 5-methoxy group |

| Bromination | Br₂ / FeBr₃ | 4-Bromo and 6-Bromo derivatives | Ortho, para-directing effect of the 5-methoxy group |

| Sulfonation | SO₃ / H₂SO₄ | 4-Sulfonic acid and 6-Sulfonic acid derivatives | Ortho, para-directing effect of the 5-methoxy group |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl and 6-Acyl derivatives | Ortho, para-directing effect of the 5-methoxy group |

Nucleophilic Aromatic Substitution (SₙAr): The SₙAr mechanism on an aromatic ring requires the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it. libretexts.org The benzene ring of this compound lacks a suitable leaving group (like a halogen or nitro group). Furthermore, the 5-methoxy group is strongly electron-donating, which deactivates the ring toward nucleophilic attack. Consequently, nucleophilic aromatic substitution on the benzene portion of the molecule is not a favorable reaction pathway under standard SₙAr conditions.

Regioselective Reactions of the Oxazole Moiety

The oxazole portion of the ring system is the site of several key regioselective transformations. As discussed previously, the two primary modes of reactivity are nucleophilic substitution at the C3 position and cleavage of the N-O bond.

Substitution at C3: The carbon at the 3-position is the most electrophilic center in the heterocyclic part of the ring system, making it the specific target for nucleophilic attack. The displacement of the chloro group is a highly regioselective process, as attack at other positions in the heterocycle is electronically disfavored. This allows for the selective synthesis of 3-substituted 1,2-benzoxazoles. chim.itrsc.org

N-O Bond Cleavage: Both reductive and base-induced ring-opening reactions are regioselective, targeting the weak N-O single bond. wikipedia.orgresearchgate.net This scission consistently occurs between the nitrogen (position 2) and the oxygen (position 1), leading to the formation of 2-aminophenyl carbonyl compounds or 2-hydroxyphenyl nitriles, depending on the specific reagents and reaction mechanisms.

These regioselective reactions underscore the distinct chemical personalities of the different atoms within the 1,2-benzoxazole ring, enabling predictable and controlled chemical modifications.

Computational and Theoretical Investigations of 3 Chloro 5 Methoxy 1,2 Benzoxazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemical research for predicting the electronic structure and geometric parameters of molecules. researchgate.netsci-hub.se DFT methods, such as the widely used B3LYP functional, allow for the optimization of molecular geometries to find the most stable conformation in the gas phase. researchgate.net These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental results from techniques like X-ray crystallography. researchgate.net For the benzoxazole (B165842) class of compounds, DFT has been successfully used to analyze molecular geometries and other electronic properties. researchgate.netajrconline.org

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. ajrconline.orgresearchgate.net A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer interactions. ajrconline.org

While specific FMO data for 3-Chloro-5-methoxy-1,2-benzoxazole is not available, studies on related benzoxazole derivatives illustrate the application of this analysis. DFT calculations have been used to determine the HOMO, LUMO, and energy gap values for various substituted benzoxazoles. researchgate.netajrconline.org For instance, the HOMO electron density in some 2-substituted benzoxazole derivatives is located on the benzoxazole group, while the LUMO density may be situated on other parts of the molecule, depending on the substituents. researchgate.netajrconline.org

Table 1: Examples of FMO Energy Calculations in Related Benzoxazole Derivatives Data presented for illustrative purposes from studies on analogous compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 5-chloro-2-methylbenzoxazole (ligand) | - | - | 3.526 | researchgate.net |

| 5-chloro-2-(6-methoxy-2-naphthyl)-1,3-benzoxazole | - | - | 6.251 | researchgate.netajrconline.org |

| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.71 | -1.55 | 4.16 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its sites of electrophilic and nucleophilic attack. The MEP surface map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. sci-hub.se Green areas represent neutral potential.

This analysis is crucial for understanding intermolecular interactions and chemical reactivity. sci-hub.se For heterocyclic systems like benzoxazoles, MEP maps can identify the electrostatic potential around heteroatoms (nitrogen and oxygen) and the aromatic rings. researchgate.net The negative potential is often localized near electronegative atoms like oxygen and nitrogen, indicating their role in forming hydrogen bonds or coordinating with electrophiles. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, intramolecular interactions, and the stabilization energy associated with electron delocalization (hyperconjugation). nih.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. nih.gov

Theoretical vibrational frequency calculations using DFT are a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. esisresearch.orgresearchgate.net By calculating the harmonic vibrational frequencies of an optimized molecular structure, a theoretical spectrum can be generated. epstem.net These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations of the theoretical method, allowing for a direct and more accurate comparison with experimental data. sci-hub.se

This correlation is invaluable for confirming the molecular structure. For benzoxazole and its derivatives, specific vibrational modes, such as C=N stretching, C-O-C vibrations, C-H stretching, and ring deformation modes, can be precisely assigned. esisresearch.orgresearchgate.net For example, in aromatic compounds, C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, while C=C ring vibrations are found between 1600–1400 cm⁻¹. nih.gov Agreement between the calculated and observed spectra provides strong evidence for the proposed structure. esisresearch.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, molecular flexibility, and intermolecular interactions in different environments, such as in solution. nih.gov

For flexible molecules, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This is particularly relevant for understanding how a molecule like this compound might interact with its surroundings. Furthermore, MD simulations can shed light on the formation and stability of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial in crystal packing and receptor binding. nih.gov

Molecular Docking Studies for Predictive Receptor Binding (Non-Clinical Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. tandfonline.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. researchgate.net

Although the prompt specifies non-clinical targets, the methodology is the same. For benzoxazole derivatives, docking studies have been widely performed to understand their potential as inhibitors for various enzymes. tandfonline.comnih.gov These studies place the ligand into the binding site of a receptor and score the different poses based on factors like intermolecular energies, hydrogen bonds, and hydrophobic interactions. tandfonline.com For instance, docking studies on benzoxazole derivatives have identified key interactions, such as hydrogen bonds with specific amino acid residues and hydrophobic interactions within the receptor's active site, which are believed to be essential for their biological activity. nih.govnih.gov

Ligand-Protein Interaction Analysis and Binding Mode Prediction

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This analysis provides insights into the specific amino acid residues involved in the interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are crucial for the stability of the ligand-protein complex.

While specific docking studies detailing the binding mode of this compound were not prominently found in the surveyed literature, extensive research on related benzoxazole derivatives highlights common interaction patterns. For instance, studies on various substituted benzoxazoles reveal that the benzoxazole nucleus, being a structural isostere of natural nucleic acid bases like guanine (B1146940) and adenine (B156593), can readily interact with biopolymers in biological systems. chemistryjournal.net

Docking studies on different series of benzoxazole derivatives have been performed against various protein targets:

Thrombin: In one study, the benzoxazole core was identified as a promising scaffold. It was noted that a methoxy-substituted core could fit ideally into the S2 pocket of the enzyme, while a chloroaryl residue could occupy the S1 pocket. acs.org The oxygen at position 1 of the benzoxazole ring influences the conformation of the methoxy (B1213986) group, which can be energetically favorable for fitting into specific protein pockets. acs.org

PARP-2: For a series of 5-chloro-benzoxazole derivatives designed as PARP-2 inhibitors, docking studies were used to predict their binding affinity and interaction within the active site previously occupied by the known inhibitor olaparib. nih.gov

DNA Gyrase: Molecular docking of 2-substituted benzoxazole derivatives suggested that their antibacterial activity could be attributed to the inhibition of DNA gyrase. nih.gov

mTOR: In the investigation of benzoxazole derivatives as potential mTOR inhibitors for breast cancer therapy, molecular docking was used to predict the binding modes of the compounds. researchgate.net

VEGFR-2: To understand the potential of new benzoxazole derivatives as anti-cancer agents, in silico docking studies were performed to gain insights into their possible binding modes with the VEGFR-2 active site. nih.gov

Binding Affinity Predictions (e.g., Dock Score, Free Binding Energy)

Binding affinity predictions quantify the strength of the interaction between a ligand and its protein target. These values, often expressed as a docking score or free energy of binding (ΔG), are crucial for prioritizing compounds for further experimental testing. A lower (more negative) energy value typically indicates a more stable and potent ligand-protein complex.

Specific binding affinity data for this compound is not detailed in the available research. However, studies on analogous compounds provide a framework for the expected range of affinities for this class of molecules.

For example, a study on benzoxazole derivatives as potential mTOR inhibitors reported docking scores ranging from -7.084 to -7.426 kcal/mol against the 4JT5 protein. researchgate.net In another research focusing on formazan (B1609692) derivatives of benzoxazole, one compound showed a maximum dock score of -8.0 kcal/mol against the 4URO receptor, with a maximum free binding energy of -58.831 kJ/mol as determined by MM/PBSA analysis. researcher.life

The following table summarizes binding affinity predictions for various benzoxazole derivatives from different studies.

| Compound Series | Target Protein | Docking Score (kcal/mol) | Free Binding Energy (kJ/mol) | Study Focus |

| Benzoxazole-Formazan Derivatives | 4URO | -8.0 (for most active compound) | -58.831 (for most active compound) | Antimicrobial Activity researcher.life |

| Benzoxazole Derivatives | mTOR (4JT5) | -7.084 to -7.426 | Not Reported | Anticancer (Breast Cancer) researchgate.net |

| 5-Chloroisatin-3-thiosemicarbazones | Urease | -19.57 to -16.27 | Not Reported | Urease and Glycation Inhibitors researchgate.net |

| Curcumin Analogues | KRAS | -7.21 to -6.80 | Not Reported | Anticancer (Pancreatic) researchgate.net |

| Dihydro-isoxazole Benzopyran-2-one | DNA Gyrase B (5L3J) | -3.38 to -2.15 | Not Reported | Antibacterial Activity semanticscholar.org |

Note: The docking scores and free binding energies are highly dependent on the specific protein target, the docking software, and the scoring function used.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. kg.ac.rs QSAR models help in understanding which structural features are important for a compound's activity and can be used to predict the activity of newly designed molecules before their synthesis. kg.ac.rsnih.gov

Several QSAR studies have been conducted on benzoxazole derivatives to model their various biological activities. These models are built using descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

A study on benzoxazole derivatives as inhibitors of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) from Cryptosporidium parvum developed a QSAR model using energy-based descriptors from docking studies. nih.govnih.gov The model, which correlated descriptors like Binding Energy, Intermolecular Energy, and Electrostatic Energy with the inhibitory activity (pIC50), yielded a correlation coefficient (r²) of 0.7948. nih.gov This suggests that a QSAR model based on ligand-receptor binding interactions is a promising approach for designing more potent inhibitors. nih.govnih.gov

Another QSAR study on the antimicrobial activity of 46 benzoxazole derivatives found that topological parameters, such as Kier's molecular connectivity indices, were most relevant to their activity. researchgate.net Similarly, the antifungal activity of benzoxazole derivatives against Candida albicans has been successfully modeled using lipophilicity (logP) as a key descriptor. semanticscholar.org

The table below summarizes key findings from various QSAR studies on benzoxazole derivatives.

| Studied Activity | Key Descriptors Used | Correlation Coefficient (r²) | Key Findings |

| Inhibition of C. parvum IMPDH | Energy-based (Binding, Intermolecular, Electrostatic) | 0.7948 | Energy-based descriptors from docking are useful for predicting inhibitory activity. nih.gov |

| Antimicrobial Activity | Topological parameters (Kier's molecular connectivity) | 0.927 (after removing outliers) | Topological indices are highly relevant for the antimicrobial activity of benzoxazoles. researchgate.net |

| Antifungal Activity vs. C. albicans | Lipophilicity (logP) | Not explicitly stated, but high agreement reported. | The lipophilicity of the compounds has a significant effect on their antifungal activity. semanticscholar.org |

| Anti-inflammatory Activity | CoMFA and CoMSIA fields | 0.975 (CoMFA), 0.983 (CoMSIA) | 3D-QSAR models provided valuable information for designing new anti-inflammatory compounds. figshare.com |

These studies collectively demonstrate the utility of QSAR in elucidating the structural requirements for the biological activities of benzoxazole derivatives and in guiding the synthesis of new, optimized compounds. kg.ac.rs

Structure Activity Relationship Sar and Rational Design Principles for 1,2 Benzoxazoles

Impact of Specific Substitution Patterns on Biological Activity

The biological profile of 1,2-benzoxazole derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic ring system. wjpsonline.comnajah.edu Even minor alterations to the substitution pattern can lead to discernible differences in their pharmacological activities. wjpsonline.com

Role of Halogen Substituents (e.g., Chlorine at Position 3)

The introduction of halogen atoms, particularly chlorine, into the 1,2-benzoxazole framework has been shown to influence biological activity. For instance, the presence of a chlorine atom at position 5 of the benzoxazole (B165842) ring has been associated with increased anticonvulsant activity and neurotoxicity in certain derivatives. nih.gov In the context of anticancer activity, benzoxazole derivatives bearing a chlorine at position 5 have demonstrated enhanced antiproliferative effects against various cancer cell lines. mdpi.commdpi.com Specifically, a 5-chlorobenzoxazole (B107618) derivative also featuring an N,N-diethyl group and a methoxy (B1213986) group on a phenyl substituent at position 2 showed potent activity against colon and non-small cell lung cancer cell lines. mdpi.com The presence of electron-withdrawing groups like chlorine is often considered favorable for enhancing the anti-proliferative and antimicrobial effects of these compounds. researchgate.net

Significance of Methoxy Substituents (e.g., Methoxy at Position 5)

The methoxy group, an electron-donating substituent, also plays a crucial role in defining the biological properties of 1,2-benzoxazole derivatives. Studies have shown that the presence of a methoxy group at position 3 of a phenyl ring attached to the benzoxazole core can lead to higher antiproliferative activity. mdpi.comresearcher.life For example, derivatives with a methoxy group at the 3-position of the phenyl ring were generally more active than their unsubstituted counterparts. mdpi.com In some cases, methoxy-substituted derivatives have exhibited promising antimicrobial activity. ijpbs.com However, the positioning of the methoxy group is critical, as steric hindrance from bulky methoxy groups can sometimes lead to decreased potency. mdpi.com

Importance of the 1,2-Benzoxazole Ring System for Biological Activity

The 1,2-benzoxazole ring system itself is fundamental to the biological activity of these compounds. chemistryjournal.netjocpr.com This heterocyclic scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with various biological targets. researchgate.net It is structurally analogous to naturally occurring nucleic bases like adenine (B156593) and guanine (B1146940), which may facilitate its interaction with biopolymers in living systems. wjpsonline.comchemistryjournal.netjocpr.com The planarity and aromaticity of the benzoxazole ring contribute to its stability and allow for diverse functionalization, making it a versatile starting point for the synthesis of bioactive molecules. globalresearchonline.netrsc.org The core structure is a key component in several marketed drugs, highlighting its therapeutic importance. researchgate.net

Ligand Design Strategies Based on Established SAR Data for 1,2-Benzoxazoles

The accumulated SAR data for 1,2-benzoxazoles serves as a critical guide for the rational design of new ligands with enhanced potency and selectivity. nih.govbohrium.commdpi.com A common strategy involves molecular hybridization, where the benzoxazole scaffold is combined with other bioactive moieties to create novel hybrid molecules with improved pharmacological profiles. nih.gov For example, linking the benzoxazole core to other heterocyclic systems like 1,2,3-triazole or pyrimidine (B1678525) has yielded compounds with potent anticancer activities. bohrium.com

Key positions for modification on the benzoxazole ring are often C-2 and C-5. mdpi.com Structure-activity relationship studies have consistently shown that substitutions at these positions are critical for biological activity, particularly for antimicrobial and antiproliferative effects. mdpi.com The design process often involves introducing various substituents at these positions to optimize lipophilicity, electronic properties, and steric interactions with the target protein. mdpi.com For instance, the introduction of specific aryl groups at the C-2 position and halogens at the C-5 position has been a successful strategy in developing potent antiproliferative agents. mdpi.com

Application of Computational Approaches in Rational Drug Design for Benzoxazoles

Computational methods are indispensable tools in the modern drug discovery pipeline, enabling the rational design of novel benzoxazole-based inhibitors. researchgate.netbohrium.comopenmedicinalchemistryjournal.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations provide valuable insights into the interactions between benzoxazole derivatives and their biological targets at a molecular level. mdpi.comfums.ac.ir

Molecular docking studies, for instance, can predict the binding modes and affinities of newly designed compounds within the active site of a target protein, such as an enzyme or receptor. researchgate.netbohrium.com This allows for the prioritization of compounds for synthesis and biological evaluation, thereby saving time and resources. mdpi.com

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to establish a correlation between the three-dimensional properties of the molecules and their biological activities. bohrium.comijrpr.com These models can help in understanding the structural requirements for activity and guide the design of more potent analogs. bohrium.com

Virtual screening is another powerful computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. openmedicinalchemistryjournal.com This approach can be either ligand-based, where a known active molecule is used as a template, or structure-based, where the 3D structure of the target protein is used. openmedicinalchemistryjournal.com These computational strategies have been successfully applied in the design of benzoxazole derivatives targeting various enzymes and receptors. ijrpr.comucl.ac.be

Future Directions and Research Gaps in 3 Chloro 5 Methoxy 1,2 Benzoxazole Studies

Development of Novel and Sustainable Synthetic Pathways

Currently, there is a noticeable gap in the literature regarding dedicated, optimized, and sustainable synthetic methodologies specifically for 3-Chloro-5-methoxy-1,2-benzoxazole. While general methods for benzoxazole (B165842) synthesis are well-documented, future research should focus on developing green and efficient pathways tailored to this specific molecule. organic-chemistry.orgbohrium.comjetir.orgrsc.org

Key areas for exploration include:

Catalyst Innovation: Investigating the use of novel, reusable, and environmentally benign catalysts, such as metal oxide nanoparticles or ionic liquids, could lead to more sustainable synthetic routes. organic-chemistry.orgbohrium.com

Alternative Energy Sources: The application of microwave-assisted synthesis, ultrasound, or mechanochemical methods could significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

A comparative table of potential sustainable synthetic methods is presented below:

| Synthetic Approach | Potential Advantages | Relevant Research on Related Compounds |

| Metal Oxide Nanoparticle Catalysis | Recyclable catalyst, mild reaction conditions, high yields. | Use of copper(II) oxide nanoparticles for intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org |

| Ionic Liquid-Promoted Synthesis | Recyclable "green" solvent/catalyst, high yields, facile workup. | Brønsted acidic ionic liquid gel used for condensation and aromatization of 2-aminophenol (B121084) and aldehydes. rsc.org |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. | Applied to the synthesis of various 2-(3,4-disubstituted phenyl)benzoxazole derivatives. mdpi.com |

| Ultrasound-Assisted Synthesis | Shorter reaction times, enhanced reaction rates. | Utilized in the synthesis of 2-arylbenzoxazole derivatives. mdpi.com |

Deeper Elucidation of Molecular Mechanisms of Action for Specific Biological Activities

While the benzoxazole scaffold is associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, the specific molecular mechanisms of action for this compound are yet to be determined. researchgate.netnajah.edu Future research must move beyond preliminary screening to a more in-depth mechanistic understanding.

For instance, if antimicrobial activity is observed, research should aim to:

Identify the specific cellular targets (e.g., enzymes, proteins, or nucleic acids) within the pathogen.

Elucidate the biochemical pathways that are disrupted by the compound.

Investigate potential mechanisms of resistance.

Similarly, for any observed anticancer activity, it would be crucial to explore:

The specific signaling pathways affected (e.g., apoptosis, cell cycle regulation).

The potential for inhibition of key enzymes involved in cancer progression, such as kinases or topoisomerases. evitachem.com

Exploration of Novel Non-Clinical Pharmacological Targets

The structural features of this compound suggest that it may interact with a variety of pharmacological targets beyond those traditionally associated with benzoxazoles. A significant research gap exists in the broad-spectrum screening of this compound against a diverse panel of non-clinical targets.

Future investigations should include:

Receptor Profiling: Screening against a wide range of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. For example, some benzoxazole derivatives have shown activity as 5-HT3 receptor partial agonists. acs.org

Enzyme Inhibition Assays: Testing against a broad array of enzymes from different classes (e.g., proteases, phosphatases, transferases) to identify novel inhibitory activities.

Phenotypic Screening: Utilizing high-content screening approaches to identify unexpected cellular phenotypes induced by the compound, which could then be traced back to a specific molecular target.

Advanced Computational Modeling for Predictive Research and Drug Discovery

Computational modeling techniques are powerful tools for accelerating drug discovery, yet there is a lack of such studies focused on this compound. Future research should leverage these methods to predict its properties and guide the synthesis of more potent and selective analogs.

Key computational approaches to be employed include:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can help to identify the key structural features that are crucial for a particular biological activity. rsc.orgijrar.orgnih.govbohrium.comwisdomlib.org

Molecular Docking: Docking studies can predict the binding mode of this compound and its analogs to the active sites of potential protein targets, providing insights into the molecular basis of their activity. researchgate.nethep.com.cnnih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex, providing a more realistic picture of the binding interactions and the stability of the complex over time. hep.com.cn

Design and Synthesis of Next-Generation Analogues with Tuned Bioactivity

A significant research opportunity lies in the rational design and synthesis of next-generation analogs of this compound. By systematically modifying its structure, it may be possible to fine-tune its biological activity, improve its pharmacokinetic properties, and reduce potential off-target effects.

Future synthetic efforts should focus on:

Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study is needed to understand how different substituents at various positions on the benzoxazole ring influence its biological activity. esisresearch.orgnih.govresearchgate.net For instance, the introduction of different functional groups in place of the chloro or methoxy (B1213986) groups could have a significant impact on potency and selectivity.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres could lead to analogs with improved properties.

Scaffold Hopping: Using the this compound scaffold as a starting point, novel heterocyclic systems with similar 3D arrangements of key functional groups could be designed and synthesized. nih.gov

The following table outlines potential research directions for the design and synthesis of novel analogs:

| Research Direction | Rationale | Example from Related Compounds |

| Varying Substituents on the Benzene (B151609) Ring | To probe the electronic and steric requirements for optimal activity. | Studies on 2,5-disubstituted benzoxazoles have shown that the nature and position of substituents significantly affect antimicrobial activity. nih.gov |

| Modification of the 3-Chloro Position | To explore the role of the halogen in binding and to modulate reactivity. | The presence of a 5-chloro substituent on the benzoxazole ring has been shown to be important for anticancer activity in some derivatives. nih.govnih.gov |

| Derivatization of the 5-Methoxy Group | To alter lipophilicity and potential for hydrogen bonding. | The introduction of different alkoxy groups can influence the pharmacological profile. |

| Molecular Hybridization | To combine the pharmacophoric features of this compound with other known bioactive scaffolds. | Hybrid molecules of benzoxazole and 1,2,3-triazole have shown potent anticancer activity. nih.gov |

By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound and its future-generation analogs, paving the way for the development of novel therapeutic agents and scientific tools.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-5-methoxy-1,2-benzoxazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves cyclization of precursors using Lewis acid catalysts. For example, chloromethylation of substituted oxazole derivatives with agents like chloromethyl methyl ether in the presence of zinc iodide (ZnI₂) achieves regioselective functionalization . Key factors include:

- Temperature : Reactions typically proceed at 60–80°C to avoid side reactions.

- Catalyst Loading : 10–15 mol% ZnI₂ optimizes chloromethyl group introduction.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity.

Comparative studies suggest microwave-assisted synthesis reduces reaction time by 40% while maintaining yields (~75%) .

Q. How can spectroscopic and crystallographic techniques characterize the molecular structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves bond lengths and angles. For example, the Cl⋯H4 non-bonded interaction (3.12 Å) and deviations in exocyclic angles (C9–C3–C3a = 132.1°) highlight steric and electronic effects .

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons split into distinct multiplets due to anisotropic effects.

- ¹³C NMR : The oxazole ring carbons appear at 150–160 ppm, while the chloro-substituted carbon resonates near 110 ppm.

- Mass Spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight and fragmentation patterns (e.g., loss of Cl⁻ at m/z 35).

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or target selectivity. To address this:

- Dose-Response Analysis : Use IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to confirm potency thresholds.

- Target Validation : Compare binding affinities (e.g., via SPR or ITC) against related enzymes (e.g., cytochrome P450 isoforms) to rule off-target effects .

- Meta-Analysis : Pool data from ≥5 independent studies to identify trends (e.g., logP >3 correlates with increased membrane permeability but reduced solubility) .

Q. How does the electronic configuration of substituents on the benzoxazole ring affect its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Substituent Effects : The electron-withdrawing chloro group at position 3 enhances electrophilicity at C5, facilitating nucleophilic attack (e.g., by amines or thiols). Conversely, the methoxy group at C5 donates electrons via resonance, reducing reactivity at adjacent positions .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict activation energies for SNAr reactions:

| Substituent | Position | ΔG‡ (kcal/mol) |

|---|---|---|

| Cl | 3 | 18.2 |

| OMe | 5 | 22.7 |

- Kinetic Studies : Pseudo-first-order rate constants (kobs) for reactions with piperidine show a 3.5-fold increase when Cl is present vs. H .

Data Contradiction Analysis

Q. Why do computational models and experimental data sometimes disagree on the stability of this compound conformers?

- Methodological Answer : Discrepancies arise from solvation effects and van der Waals interactions omitted in gas-phase calculations. To reconcile:

- Solvent Correction : Apply COSMO-RS or SMD models to account for solvation energy (e.g., ΔGsolv ≈ -5.3 kcal/mol in DMSO).

- Crystal Packing : Experimental structures (e.g., from XRD) show van der Waals interactions (e.g., Cl⋯π contacts at 3.4 Å) that stabilize non-planar conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.